N,N-dimethyl-6-nitro-1,2-benzoxazole-3-carboxamide
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Overview
Description
“N,N-dimethyl-6-nitro-1,2-benzoxazole-3-carboxamide” is a chemical compound . It is a derivative of benzoxazole . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
Synthesis Analysis
The synthesis of benzoxazoles, including “this compound”, has been extensively studied . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Scientific Research Applications
Luminescent Metal-Organic Frameworks
Research has demonstrated the utility of N,N-dimethyl derivatives in the development of luminescent metal–organic frameworks (MOFs). For instance, a study by Senthilkumar et al. (2018) explored the synthesis of a Cd(II) framework with pore wall-functionalization, showcasing applications such as selective CO2 adsorption, highly specific detection of explosive nitro compounds, and colorimetric sensing of toxic metal ions like Cu2+ [Senthilkumar, R. Goswami, V. J. Smith, H. C. Bajaj, S. Neogi, 2018].
Antitumor Activity
In medicinal chemistry, derivatives of 6-nitro-benzoxazole have been synthesized and evaluated for their antitumor properties. Racané et al. (2006) prepared novel derivatives of 6-amino-2-phenylbenzothiazole, closely related to benzoxazoles, demonstrating cytostatic activities against several malignant human cell lines [Racané, R. Stojković, V. Tralić-Kulenović, G. Karminski-Zamola, 2006].
Fluorescent Probes for Metal Ion Detection
Bekhradnia et al. (2016) reported on the synthesis of nitro-3-carboxamide coumarin derivatives, including those with N,N-dimethyl groups, proposed as novel fluorescent chemosensors. These compounds have been used for selective detection of Cu(II) ions, highlighting the compound's potential in environmental monitoring and analytical chemistry [Bekhradnia, E. Domehri, M. Khosravi, 2016].
Chemotherapy Research
The compound's derivatives have also been studied in the context of chemotherapy. Povlsen and Jacobsen (1975) investigated the effects of various agents, including derivatives of N,N-dimethyl compounds, on a human malignant melanoma transplanted in mice, offering insights into potential chemotherapeutic applications [Povlsen, G. Jacobsen, 1975].
Environmental Management
Zeeshan et al. (2023) explored the fate of nitrification and urease inhibitors, related to the compound , in simulated bank filtration. This study provides valuable information on the environmental behavior and degradation of such compounds, contributing to water treatment and environmental pollution studies [Zeeshan, M. Scheurer, Christina Förster, C. Kuebeck, A. S. Ruhl, S. Klitzke, 2023].
Future Directions
Properties
IUPAC Name |
N,N-dimethyl-6-nitro-1,2-benzoxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-12(2)10(14)9-7-4-3-6(13(15)16)5-8(7)17-11-9/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFZSCCBYFRXCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NOC2=C1C=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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